molecular formula C14H16FNO2S B6427487 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one CAS No. 2034455-84-8

2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one

Cat. No.: B6427487
CAS No.: 2034455-84-8
M. Wt: 281.35 g/mol
InChI Key: PYAUZDOTPQHESJ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[221]heptan-5-yl}propan-1-one is a complex organic compound that features a fluorophenoxy group, a thia-azabicyclo heptane ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one typically involves multiple steps, starting with the preparation of the fluorophenoxy precursor. This can be achieved through the nucleophilic aromatic substitution of 2-fluorophenol with an appropriate halogenated compound. The thia-azabicyclo heptane ring system can be synthesized via a series of cyclization reactions involving sulfur and nitrogen-containing reagents. The final step involves the coupling of the fluorophenoxy and thia-azabicyclo heptane intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenoxy and thia-azabicyclo heptane moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile involved.

Scientific Research Applications

2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[22

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.

    Medicine: Its potential as a pharmaceutical agent could be explored, particularly in the development of new treatments for diseases that involve the molecular targets it interacts with.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with other cellular components to modulate biological pathways. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one include other fluorophenoxy derivatives and thia-azabicyclo heptane compounds. These might include:

  • 2-(2-chlorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
  • 2-(2-bromophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
  • 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butan-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further study and potential application in various fields.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2S/c1-9(18-13-5-3-2-4-12(13)15)14(17)16-7-11-6-10(16)8-19-11/h2-5,9-11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAUZDOTPQHESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CC1CS2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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